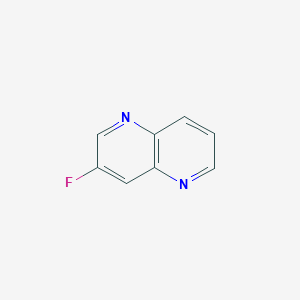

3-Fluoro-1,5-naphthyridine

Description

Structural Framework and Pharmacophoric Significance of the 1,5-Naphthyridine (B1222797) Core

The 1,5-naphthyridine ring system, an isomer of naphthyridine, consists of two fused pyridine (B92270) rings. This bicyclic aromatic structure is a key pharmacophore, meaning it is the essential part of a molecule that is responsible for its biological activity. encyclopedia.pubchemsrc.com The nitrogen atoms within the rings act as hydrogen bond acceptors and sites for potential protonation, which are crucial for interactions with biological targets such as enzymes and receptors. encyclopedia.pubchemsrc.com The planar nature of the 1,5-naphthyridine core allows it to intercalate into DNA or fit into the active sites of enzymes, a property exploited in the development of anticancer and antimicrobial agents. vulcanchem.commdpi.com

The versatility of the 1,5-naphthyridine scaffold is further demonstrated by its presence in a variety of biologically active compounds. For instance, derivatives of 1,5-naphthyridine have been investigated for their potential as inhibitors of c-Met kinase, an important target in cancer therapy, and as anti-Ebola virus agents. encyclopedia.pub The ability to modify the scaffold at various positions allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties.

Strategic Importance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a well-established strategy in modern drug discovery. nih.govresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to often mimic a hydrogen atom, minimizing steric hindrance at receptor binding sites. vulcanchem.com However, the strong carbon-fluorine bond significantly enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govvulcanchem.com

Furthermore, the electron-withdrawing nature of fluorine can profoundly influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate cell membranes. nih.gov This modulation of physicochemical properties is critical for optimizing the pharmacokinetic profile of a drug candidate. In some cases, fluorine substitution can also lead to enhanced binding affinity with the target protein. nih.gov

Current Research Landscape and Academic Trajectories in 3-Fluoro-1,5-naphthyridine Investigation

Current research on 3-Fluoro-1,5-naphthyridine and its derivatives is primarily focused on medicinal chemistry applications. While detailed studies on the parent compound itself are not extensively published, research on closely related analogues provides insight into the potential of this scaffold.

Synthetic strategies for the preparation of fluorinated 1,5-naphthyridines are an active area of investigation. Methods such as the Skraup reaction, Gould-Jacobs reaction, and more modern techniques involving diazotation-fluorodediazoniation or direct fluorination with reagents like Selectfluor or elemental fluorine gas are being explored and optimized. nih.gov

The primary trajectory of research is the synthesis of novel 3-fluoro-1,5-naphthyridine derivatives and the evaluation of their biological activities. For example, derivatives of 3-fluoro-6-methoxy-1,5-naphthyridine have been synthesized and investigated for their potential as inhibitors of bacterial type II topoisomerases, demonstrating broad-spectrum antibacterial activity. mdpi.com This highlights the potential of the 3-fluoro-1,5-naphthyridine core as a building block for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Future research is likely to continue exploring the derivatization of the 3-fluoro-1,5-naphthyridine scaffold to generate libraries of compounds for screening against a wide range of biological targets. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

Physicochemical Properties of Naphthyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Reference |

| 3-Fluoro-1,5-naphthyridine | C8H5FN2 | 148.14 | Parent compound of the series. | molbase.com |

| 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9FN2 | 152.17 | Reduced aromaticity enhances conformational flexibility. Soluble in polar organic solvents. | vulcanchem.com |

| 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate | C9H3BrF4N2O3S | 375.10 | Triflate group enhances electrophilicity. Bromine enables cross-coupling reactions. | vulcanchem.com |

| 2-Chloro-3-fluoro-1,5-naphthyridine | C8H4ClFN2 | 182.58 | Halogenated derivative. | nih.gov |

Spectroscopic Data for a 3-Fluoro-1,5-Naphthyridine Analogue

Compound: 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

| Spectroscopy | Chemical Shifts (δ) / m/z |

| ¹H NMR (400 MHz, DMSO-d₆) | 9.02 (d, J = 6.8 Hz, 1H), 8.76 (s, 1H), 8.23 (d, J = 5.2 Hz, 1H) |

| ¹⁹F NMR | –78.5 (CF₃), –112.3 (C7–F) |

| HRMS (ESI+) | m/z calc. for [M+H]⁺: 426.9042; found: 426.9038 |

Reference: vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQSONYBXCNVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697140 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959617-74-4 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 1,5 Naphthyridine

Established and Emerging Approaches for 1,5-Naphthyridine (B1222797) Core Construction

The construction of the 1,5-naphthyridine nucleus is a cornerstone of its chemistry, with cyclization reactions being the most traditional and widely employed methods. researchgate.netencyclopedia.pub More recently, cycloaddition reactions have emerged as powerful tools for the stereoselective synthesis of substituted 1,5-naphthyridines. nih.gov

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are a fundamental strategy for the synthesis of the 1,5-naphthyridine core, involving the formation of the fused pyridine (B92270) rings from acyclic or pyridine-based precursors. researchgate.netencyclopedia.pub Several classical named reactions have been adapted for this purpose.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully applied to the preparation of 1,5-naphthyridine derivatives. nih.goviipseries.org This reaction typically involves the treatment of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. thieme-connect.deacs.org For the synthesis of 3-fluoro-1,5-naphthyridine, a fluorinated aminopyridine would serve as the key precursor. The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine ring system. thieme-connect.de

A modified Skraup reaction has been utilized to prepare various substituted 1,5-naphthyridines. For instance, 3-aminopyridine (B143674) can react with glycerol using catalysts like iodine to form the 1,5-naphthyridine core. nih.govmdpi.com The introduction of a fluorine atom onto the starting aminopyridine would be a direct approach to obtaining a fluorinated 1,5-naphthyridine.

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water | 1,5-Naphthyridine | nih.govmdpi.com |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone, Montmorillonite K10 | Substituted 1,5-Naphthyridine | nih.gov |

| 6-Methoxy-3-pyridinamine | 2,6-Dichloro-3-nitrobenzoic acid, then H2SO4 | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] researchgate.netCurrent time information in LU.naphthyridin-10-one | mdpi.com |

The Friedländer synthesis is a versatile and widely used method for constructing quinoline and naphthyridine rings. researchgate.netencyclopedia.pub It involves the condensation of a 2-aminoaryl or 2-aminoheterocyclic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ekb.egacs.org The synthesis of 1,5-naphthyridine derivatives via the Friedländer reaction typically employs a 3-aminopyridine-2-carbaldehyde or a related ketone as the starting material. mdpi.comnih.gov

To synthesize 3-fluoro-1,5-naphthyridine, a fluorinated 2-aminonicotinaldehyde could be condensed with a suitable methylene-containing compound. However, the use of fluorinated ortho-aminophenones can be challenging under classical conditions due to the reactivity of the α-fluoroketone moiety. acs.org Recent advancements have explored milder reaction conditions, such as using copper and silver NHC complexes on water, to facilitate the synthesis of fluorinated naphthyridines. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Amino-2-chloropyridine | α-Methylene Ketone | - | Benzo[b] researchgate.netCurrent time information in LU.naphthyridine derivative | nih.gov |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] researchgate.netCurrent time information in LU.naphthyridine | mdpi.comnih.gov |

| 3-Aminoquinoline-2-carboxylate | DMF acetal, then Acetonitrile anion, POCl3 | - | Cyano benzo[b] researchgate.netCurrent time information in LU.naphthyridine derivative | nih.gov |

| 2-Amino-3-trifluoroacetyl-pyridine | Cyclopropyl acetylene | Copper(I) complex, TMG, Water | Fluorinated Naphthyridine | acs.org |

The Conrad-Limpach reaction is another classical method that has been adapted for the synthesis of 4-hydroxy-1,5-naphthyridines (1,5-naphthyridin-4-ones). mdpi.com This reaction involves the condensation of an aminopyridine with a β-ketoester, followed by thermal cyclization. mdpi.comwikipedia.org The resulting 4-hydroxynaphthyridine can then be further functionalized. To obtain a 3-fluoro derivative, a fluorinated aminopyridine would be the logical starting material.

A variation of this method involves the use of Meldrum's acid in place of a β-ketoester, which also yields 4-hydroxynaphthyridine derivatives. mdpi.com For instance, some 1,5-naphthyridine intermediates intended for fluorination assays have been prepared through a cyclization method involving an aminopyridine and Meldrum's acid in triethyl orthoformate, followed by heating in Dowtherm A. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Aminopyridine | β-Ketoester | Thermal condensation | 1,5-Naphthyridin-4-one | mdpi.com |

| 3-Aminopyridine derivative | Meldrum's acid | Condensation | 8-Hydroxy-1,5-naphthyridine | mdpi.com |

| Aminopyridine | Meldrum's acid, Triethyl orthoformate, then Dowtherm A | 100 °C, then 250 °C | 1,5-Naphthyridine intermediate | mdpi.com |

Friedländer Condensations for Naphthyridine Scaffolds

Cycloaddition Reactions in Naphthyridine Synthesis

Cycloaddition reactions provide a modern and efficient approach to the synthesis of the 1,5-naphthyridine core, often with high regio- and stereoselectivity. nih.gov These reactions are particularly useful for accessing tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.

The Povarov reaction, an aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from an aminopyridine and an aldehyde, with an alkene or alkyne. nih.govnih.gov The use of a Lewis acid catalyst, such as boron trifluoride etherate, is common. mdpi.comnih.gov

For the synthesis of fluorinated derivatives, a fluorinated aminopyridine or a fluorinated aldehyde could be employed. The resulting tetrahydro-1,5-naphthyridines can then be aromatized to the corresponding 1,5-naphthyridine. nih.gov Experimental and computational studies suggest that the reaction of N-(3-pyridyl)aldimines with olefins proceeds via an asynchronous [4+2] cycloaddition, while with acetylenes, a stepwise mechanism through a 3-azatriene is proposed. acs.org

| Imine Source | Dienophile | Catalyst/Conditions | Product | Reference |

| 3-Aminopyridine, Aldehyde | Styrene | Lewis Acid | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | nih.gov |

| 3-Aminopyridine, Aldehyde | Indene | BF3·Et2O, Chloroform | 1,2,3,4-Tetrahydro researchgate.netCurrent time information in LU.naphthyridine derivative | nih.gov |

| Aromatic amine, α-Ketoaldehyde | α,β-Unsaturated dimethylhydrazone | Mechanochemical (ball mill) | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.com |

Intramolecular Cyclizations (e.g., Electrocyclic Ring Closure)

Intramolecular cyclization reactions represent a powerful strategy for the construction of the 1,5-naphthyridine framework. One notable example is the electrocyclic ring closure of 3-azatrienes. mdpi.com This process involves the formation of a heterocyclic intermediate through the ring closure of a 3-azatriene, which is generated from the reaction of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). mdpi.comub.edu The subsequent prototropic tautomerization and aromatization lead to the formation of the 1,5-naphthyridine ring system. mdpi.com Computational and experimental studies suggest that this reaction may proceed through a stepwise [4+2]-cycloaddition mechanism. mdpi.com

Another approach involves aza-Wittig reactions followed by electrocyclic ring closure. For instance, iminophosphoranes derived from substituted pyridines can react with heterocumulenes like aromatic isocyanates to directly yield substituted 1,8-naphthyridines in high yields, demonstrating the efficiency of this tandem process. researchgate.netresearchgate.net

Cross-Coupling Strategies for Naphthyridine Assembly

Cross-coupling reactions are indispensable tools in modern organic synthesis, offering efficient ways to construct the 1,5-naphthyridine scaffold. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of 1,5-naphthyridine synthesis, it is used to couple a halogenated naphthyridine or a precursor with a suitable boronic acid. For example, 8-bromo-2-methoxy-1,5-naphthyridine (B592067) can be coupled with 2-chlorophenylboronic acids to prepare 8-(2-chlorophenyl)-2-methoxy mdpi.comacs.orgnaphthyridine derivatives. mdpi.com This strategy has also been employed in the synthesis of various substituted 1,5-naphthyridines by reacting halo-1,5-naphthyridines with different aryl or heteroaryl boronic acids, often catalyzed by palladium complexes like Pd(PPh₃)₄ with a base such as Cs₂CO₃ or K₂CO₃. nih.govresearchgate.net A one-pot protocol involving a sequential Suzuki-Miyaura coupling followed by a copper-catalyzed amidation has been developed for the efficient synthesis of canthin-6-ones from 8-bromo-2-methoxynaphthyridine. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |

| 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acids | Pd catalyst | 8-(2-chlorophenyl)-2-methoxy mdpi.comacs.orgnaphthyridine | High | mdpi.com |

| 2-iodo-1,5-naphthyridine | Aromatic/heteroaromatic boronic acids | Pd(PPh₃)₄/K₂CO₃ | 2-substituted-1,5-naphthyridines | High | researchgate.net |

| 8-bromo-7-fluoro-2-methoxy mdpi.comacs.orgnaphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Suzuki coupling conditions | 5-substituted derivative | - | mdpi.com |

| 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Aryl boronic acids | Pd catalyst | C3-arylated derivative | Good to excellent | acs.org |

Heck Reactions for Substituted Naphthyridines

The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium catalyst. mdpi.com This reaction can be applied to the synthesis of 1,5-naphthyridinones. For instance, 2-bromo-6-fluoropyridin-3-amine (B1374916) can undergo a Heck reaction with methyl acrylate, followed by cyclization to yield a 1,5-naphthyridine derivative in good yield. mdpi.com This methodology highlights the utility of palladium-mediated reactions in constructing the core structure of substituted naphthyridines. mdpi.com

Regioselective Introduction of the Fluoro Moiety into the Naphthyridine Framework

The introduction of a fluorine atom at a specific position in the 1,5-naphthyridine ring is crucial for modulating the compound's biological activity.

Diazotization-Fluorodediazoniation Protocols (e.g., Balz–Schiemann Analogs)

A classic method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. byjus.com This method has been adapted for the synthesis of fluoronaphthyridines.

A significant advancement is the development of a one-pot diazotization-fluorodediazoniation protocol. This method avoids the isolation of the often unstable diazonium salt, which is a major drawback of the traditional Balz-Schiemann reaction. acs.orgresearchgate.net For example, 6-methoxy-1,5-naphthyridin-3-amine (B3390784) can be converted to 7-fluoro-2-methoxy-1,5-naphthyridine (B3070505) in high yield and purity by treatment with sodium nitrite (B80452) in hydrogen fluoride (B91410) or a pyridine/HF mixture. acs.orgnih.govresearchgate.netlookchem.comfigshare.com The reaction can be triggered by heating, and the use of pyridine can reduce the vapor pressure of HF, allowing the reaction to be performed at normal pressure. lookchem.com

| Starting Material | Reagents | Product | Yield | Reference |

| 6-methoxy-1,5-naphthyridin-3-amine | NaNO₂, HF/pyridine | 7-fluoro-2-methoxy-1,5-naphthyridine | High | acs.orgnih.govresearchgate.netlookchem.comfigshare.com |

| Aromatic amine | Nitrous acid, Fluoroboric acid | Aryl fluoride | - | byjus.com |

Direct Electrophilic Fluorination Using F+ Reagents

Direct electrophilic fluorination using reagents that act as a source of an electrophilic fluorine atom ("F+") offers a more direct approach to fluorinated naphthyridines. worktribe.comwikipedia.orgacsgcipr.org A variety of N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been developed for this purpose. acs.orgresearchgate.netwikipedia.orgresearchgate.net These reagents are generally stable, easy to handle, and can selectively fluorinate electron-rich aromatic systems. wikipedia.org

For instance, early routes to 7-fluoro-2-methoxy-1,5-naphthyridine utilized F+ reagents like Selectfluor. acs.orgresearchgate.net Another strategy involves the surprisingly selective ortho-fluorination of hydroxy-naphthyridines using elemental fluorine (F₂) gas, with concentrated sulfuric acid often used as the solvent. nih.govresearchgate.net While effective, this method requires specialized equipment due to the hazardous nature of fluorine gas. researchgate.net The choice of fluorinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid the formation of byproducts. nih.gov

| Substrate | Fluorinating Agent | Product | Notes | Reference |

| Hydroxy-naphthyridines | F₂ gas in H₂SO₄ | ortho-Fluorinated hydroxy-naphthyridines | Selective ortho-fluorination | nih.govresearchgate.net |

| Electron-rich aromatics | Selectfluor® | Aryl fluorides | Common electrophilic fluorinating agent | acs.orgresearchgate.netwikipedia.org |

| Ketones, enol ethers | Selectfluor® | Fluorinated products | Effective for various nucleophilic substrates | wikipedia.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors with Fluorine Sources

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely used method for introducing fluorine into electron-deficient heterocyclic systems like 1,5-naphthyridine. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the addition of a nucleophile (fluoride ion) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.com

For the synthesis of 3-fluoro-1,5-naphthyridine, a precursor such as 3-chloro- or 3-bromo-1,5-naphthyridine (B97392) is treated with a fluoride source. The electron-withdrawing nature of the two nitrogen atoms in the 1,5-naphthyridine ring system facilitates the nucleophilic attack by lowering the energy of the LUMO and stabilizing the negative charge in the intermediate. libretexts.org

The reactivity of the halogen leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend seen in SN1 and SN2 reactions. libretexts.orgchemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogen (fluorine), rather than the cleavage of the carbon-halogen bond. libretexts.orgmasterorganicchemistry.com

Common fluoride sources for these reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, often at elevated temperatures to ensure sufficient reaction rates. The efficiency of the fluorination can be enhanced by using spray-dried KF or by adding a phase-transfer catalyst like 18-crown-6 (B118740) to improve the solubility and nucleophilicity of the fluoride salt.

| Precursor | Fluoride Source | Solvent | Conditions | Product | Notes |

| 3-Chloro-1,5-naphthyridine | KF | DMSO | 150-180 °C | 3-Fluoro-1,5-naphthyridine | High temperatures are often required for the less reactive chloro-precursor. |

| 3-Bromo-1,5-naphthyridine | CsF | Sulfolane | 120-150 °C | 3-Fluoro-1,5-naphthyridine | Bromo-precursors are more reactive than chloro-precursors in the elimination step. |

| 3-Chloro-X-substituted-1,5-naphthyridine | TBAF | DMF | 100-130 °C | 3-Fluoro-X-substituted-1,5-naphthyridine | TBAF is a milder, more soluble fluoride source. |

Late-Stage Fluorination of Advanced Hydroxy-Naphthyridine Intermediates

Late-stage fluorination is a crucial strategy for introducing fluorine into complex molecules at a late point in the synthetic sequence. For 3-fluoro-1,5-naphthyridine, a key approach involves the transformation of advanced hydroxy-naphthyridine intermediates. One of the most effective methods is a one-pot diazotation-fluorodediazoniation reaction. lookchem.comacs.org

This process typically starts with a 3-amino-1,5-naphthyridine derivative, which can be synthesized from the corresponding 3-hydroxy-1,5-naphthyridinone. The amino group is converted into a diazonium salt using a diazotizing agent like sodium nitrite (NaNO₂). The subsequent fluorodediazoniation, which replaces the diazonium group with fluorine, can be achieved using hydrogen fluoride (HF) or a pyridine/HF mixture (Olah's reagent). lookchem.commdpi.com This method avoids the isolation of the often unstable diazonium salt intermediate, which is a significant advantage for scale-up operations compared to the classical Balz-Schiemann reaction. lookchem.comresearchgate.net

Two primary protocols have been described for this transformation on related naphthyridine isomers:

Method A: The amino-naphthyridine is dissolved in anhydrous HF at low temperature (e.g., -5 °C), followed by the addition of NaNO₂. The reaction mixture is then heated in an autoclave to trigger the fluorodediazoniation. lookchem.com

Method B: NaNO₂ is added to a pyridine/HF solution, followed by the addition of the amino-naphthyridine at a lower temperature (e.g., -40 °C). The mixture is then heated to around 60 °C to complete the reaction at atmospheric pressure. The addition of pyridine reduces the vapor pressure of HF, making the procedure more manageable. lookchem.comacs.org

| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |

| 3-Amino-1,5-naphthyridine | 1. NaNO₂, HF, -5 °C2. Heat, 65 °C | 1,5-Naphthyridin-3-diazonium salt | 3-Fluoro-1,5-naphthyridine | High | lookchem.comacs.org |

| 3-Amino-1,5-naphthyridine | 1. NaNO₂, Pyridine/HF, -5 °C2. Add substrate at -40 °C3. Heat, 60 °C | 1,5-Naphthyridin-3-diazonium salt | 3-Fluoro-1,5-naphthyridine | ~90% (on analogous systems) | lookchem.comacs.org |

Selective Ortho-Fluorination Strategies Using Elemental Fluorine

Direct C-H fluorination using elemental fluorine (F₂) is a highly challenging yet atom-economical method. For certain activated substrates like hydroxy-naphthyridines, a surprisingly selective ortho-fluorination has been achieved. mdpi.com This strategy allows for the direct installation of a fluorine atom adjacent to a directing group, such as a hydroxyl group.

In a notable example involving a 6-methoxy-1,5-naphthyridin-4-ol, direct fluorination with diluted F₂ gas in a strong acid solvent like concentrated sulfuric acid (H₂SO₄) led to selective fluorination at the C-3 position (ortho to the hydroxyl group). lookchem.comresearchgate.net The strong acid likely protonates the naphthyridine ring, activating it towards electrophilic attack by the polarized F₂ molecule. researchgate.net

Key parameters for the success of this reaction include:

Mass Transfer: Efficient dispersion of the F₂ gas (typically diluted with nitrogen) into the reaction mixture is critical to prevent side reactions and the formation of tarry byproducts. mdpi.com

Solvent: Concentrated H₂SO₄ is the preferred solvent, though other acidic media could be investigated. mdpi.com

Work-up: Careful quenching and work-up procedures are necessary to isolate the fluorinated product.

This method represents a significant advancement for late-stage fluorination, leveraging the cheapest fluorine source, although it requires specialized equipment and handling procedures due to the high reactivity and toxicity of elemental fluorine.

| Substrate | Reagents | Solvent | Product | Key Feature | Reference |

| 1,5-Naphthyridin-4-ol | F₂ / N₂ | H₂SO₄ (conc.) | 3-Fluoro-1,5-naphthyridin-4-ol | Selective ortho-fluorination to the hydroxyl group. | lookchem.commdpi.comresearchgate.net |

| 6-Methoxy-1,5-naphthyridin-4-ol | F₂ / N₂ | H₂SO₄ (conc.) | 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol | High regioselectivity despite multiple potential reaction sites. | lookchem.comacs.org |

Preparation of Poly-Substituted 3-Fluoro-1,5-naphthyridine Derivatives

The 3-fluoro-1,5-naphthyridine scaffold serves as a valuable starting point for the synthesis of more complex, poly-substituted derivatives. The strategic introduction of additional functional groups requires precise control over regioselectivity, which can be achieved through a combination of modern synthetic techniques.

Sequential Regioselective Functionalization Techniques

Sequential functionalization involves the stepwise introduction of substituents onto the 3-fluoro-1,5-naphthyridine core. This approach relies on the differential reactivity of the various positions on the naphthyridine ring. The fluorine atom at C-3 and the ring nitrogens at N-1 and N-5 influence the electronic properties and steric accessibility of the remaining C-H bonds (at C-2, C-4, C-6, C-7, and C-8).

A typical strategy might involve:

Initial Cross-Coupling: A bromo- or chloro-substituted 3-fluoro-1,5-naphthyridine can undergo a regioselective palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig amination) at the position of the halogen. For instance, a 7-bromo-3-fluoro-1,5-naphthyridine could be selectively functionalized at the C-7 position. acs.org

Directed Metalation: Following the initial functionalization, a second substituent can be introduced using directed metalation strategies (see section 2.3.2) that target a specific C-H bond activated by the existing substituents.

Nucleophilic Substitution: If a di-halogenated precursor is used (e.g., 3-fluoro-7-chloro-1,5-naphthyridine), sequential SNAr reactions can be performed by exploiting the different reactivity of the C-Cl and C-F bonds or by using carefully controlled reaction conditions.

This stepwise approach allows for the controlled and predictable synthesis of highly decorated 1,5-naphthyridine derivatives. mdpi.com

Directed Metalation Strategies (e.g., Zn-, Mg-, Li-TMP Bases)

Directed ortho-metalation (DoM) is a premier strategy for the regioselective C-H functionalization of aromatic and heteroaromatic compounds. usp.br For the 3-fluoro-1,5-naphthyridine system, both the ring nitrogens and the fluorine substituent can act as directing metalation groups (DMGs). The use of hindered, non-nucleophilic amide bases, particularly 2,2,6,6-tetramethylpiperidide (TMP) bases, is crucial for achieving high regioselectivity. thieme-connect.combeilstein-journals.org

The choice of the metal in the TMP base (Li, Mg, or Zn) and the use of additives can precisely control the site of metalation:

Li-TMP (TMPLi): A highly reactive base that can deprotonate the most acidic C-H position. In 3-fluoropyridine, this is typically the C-2 position, ortho to the nitrogen. thieme-connect.com

Mg-TMP Bases (e.g., TMPMgCl·LiCl): These bases are often more regioselective. Complexation to the N-1 nitrogen of the naphthyridine ring would direct metalation to the C-2 or C-8 position. The fluorine at C-3 strongly acidifies the C-2 and C-4 positions. Without other influences, TMPMgCl·LiCl complexed at N-1 would likely favor metalation at C-2. thieme-connect.comresearchgate.net

Zn-TMP Bases (e.g., TMP₂Zn·2MgCl₂·2LiCl): Zinc bases offer excellent functional group tolerance and thermal stability. thieme-connect.com They can be used for the regioselective zincation of sensitive substrates.

Lewis Acid Additives (e.g., BF₃·OEt₂): The addition of a strong Lewis acid can alter the regioselectivity. The Lewis acid complexes with the most basic site (the N-1 nitrogen), blocking it from directing the metalation. This allows a weaker directing group, like the C-3 fluorine, to control the deprotonation, potentially redirecting the metalation to the C-4 position. thieme-connect.com

After metalation, the resulting organometallic intermediate can be trapped with a wide variety of electrophiles (e.g., I₂, aldehydes, allyl bromides) to install a new functional group. beilstein-journals.org

| Substrate | Base / Additive | Predicted Metalation Site | Rationale | Reference |

| 3-Fluoro-1,5-naphthyridine | TMPLi | C-2 | Most acidic proton, ortho to N-1 and fluorine. | thieme-connect.comresearchgate.net |

| 3-Fluoro-1,5-naphthyridine | TMPMgCl·LiCl | C-2 | Directed by N-1 coordination, favored over C-8 due to proximity to fluorine. | thieme-connect.com |

| 3-Fluoro-1,5-naphthyridine | TMPMgCl·LiCl + BF₃·OEt₂ | C-4 | N-1 is blocked by BF₃, allowing the fluorine to direct metalation to the C-4 position. | thieme-connect.com |

| 2,4-Disubstituted-3-fluoro-1,5-naphthyridine | TMPLi | C-8 | N-1 coordination directs metalation to the only remaining peri-position. | mdpi.com |

Halogen Dance Reactions for Diversification

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom on an aromatic ring migrates to a different position. clockss.orgrsc.org This fascinating rearrangement provides access to substituted isomers that are difficult to obtain through other methods. researchgate.netscribd.com The reaction typically proceeds via a sequence of deprotonation and halogen-metal exchange steps, ultimately leading to the most thermodynamically stable organometallic intermediate. scribd.com

For a poly-substituted 3-fluoro-1,5-naphthyridine derivative that also contains a heavier halogen (bromine or iodine), a halogen dance can be initiated by treatment with a strong base like TMPLi. mdpi.com While fluorine atoms are generally poor migrating groups, bromine and iodine are much more labile. clockss.org

For example, consider a hypothetical 4-bromo-3-fluoro-1,5-naphthyridine. Treatment with TMPLi could initially deprotonate at C-2. This could then trigger a rearrangement where the bromine atom "dances" to the lithiated C-2 position, forming a more stable 2-bromo-4-lithio-3-fluoro-1,5-naphthyridine intermediate. This new organolithium species can then be trapped with an electrophile to yield a 2-bromo-4-substituted-3-fluoro-1,5-naphthyridine, a substitution pattern that may not be accessible by direct functionalization methods. This reaction thus serves as a powerful tool for skeletal diversification. mdpi.comresearchgate.net

Combinatorial Library Synthesis Approaches

The principles of combinatorial chemistry, which involve the systematic and repetitive connection of a set of "building blocks" of chemical structures to form a large collection of diverse compounds, have been applied to the synthesis of 1,5-naphthyridine derivatives. These approaches are instrumental in drug discovery and materials science for rapidly generating a multitude of structurally related compounds for screening. While specific reports detailing large combinatorial libraries of 3-fluoro-1,5-naphthyridine are not extensively documented, the synthesis of libraries of related naphthyridine cores demonstrates the feasibility of such approaches. These methodologies can be broadly categorized into solution-phase parallel synthesis and diversity-oriented synthesis.

One plausible strategy for the combinatorial synthesis of a 3-fluoro-1,5-naphthyridine library would involve the initial synthesis of a core 3-fluoro-1,5-naphthyridine scaffold bearing functional groups amenable to diversification. For instance, a dihalo-3-fluoro-1,5-naphthyridine could serve as a versatile starting point. Subsequent parallel diversification using a variety of building blocks via cross-coupling reactions would yield the desired library.

A potential synthetic route could commence with a doubly activated 1,5-naphthyridine precursor, such as a di-bromo or di-chloro derivative. One of the halo-positions can be selectively functionalized, followed by the introduction of the fluorine at the 3-position, and subsequent diversification at the remaining halo-position. A representative example of diversifying a related dihalo-naphthyridine core is the synthesis of a series of 4,8-disubstituted 1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine. rsc.orgresearchgate.netresearchgate.net This strategy can be adapted for a 3-fluoro-1,5-naphthyridine library.

The following table illustrates a hypothetical combinatorial library synthesis based on a Suzuki coupling reaction with a variety of boronic acids.

| Scaffold | **Building Block (R-B(OH)₂) ** | Reaction Conditions | Product Structure |

| 3-Fluoro-X,Y-dihalo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 3-Fluoro-X-halo-Y-phenyl-1,5-naphthyridine |

| 3-Fluoro-X,Y-dihalo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 3-Fluoro-X-halo-Y-(4-methoxyphenyl)-1,5-naphthyridine |

| 3-Fluoro-X,Y-dihalo-1,5-naphthyridine | Thiophene-2-boronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 3-Fluoro-X-halo-Y-(thiophen-2-yl)-1,5-naphthyridine |

| 3-Fluoro-X,Y-dihalo-1,5-naphthyridine | Pyridine-3-boronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 3-Fluoro-X-halo-Y-(pyridin-3-yl)-1,5-naphthyridine |

Another combinatorial approach involves the construction of the 1,5-naphthyridine ring system itself in a parallel fashion using a variety of building blocks. For instance, a library of substituted 3-aminopyridines can be reacted with a set of β-dicarbonyl compounds or their equivalents in a Friedländer-type condensation to generate a library of substituted 1,5-naphthyridines. encyclopedia.pubnih.gov The introduction of the fluorine atom at the 3-position could be achieved either by starting with 3-fluoro-5-aminopyridine or by a late-stage fluorination of the resulting naphthyridine library.

The table below outlines a potential combinatorial library synthesis using a modified Skraup reaction.

| Starting Pyridine | Carbonyl Component | Reaction Conditions | Product Structure |

| 5-Amino-3-fluoropyridine | Glycerol | I₂, Dioxane/H₂O | 3-Fluoro-1,5-naphthyridine |

| 5-Amino-3-fluoro-2-methylpyridine | Acrolein | FeSO₄, H₂SO₄ | 3-Fluoro-8-methyl-1,5-naphthyridine |

| 5-Amino-3-fluoro-4-methylpyridine | Crotonaldehyde | As₂O₅, H₂SO₄ | 3-Fluoro-6-methyl-1,5-naphthyridine |

| 5-Amino-3-fluoro-2,6-dimethylpyridine | Methyl vinyl ketone | H₃AsO₄, H₂SO₄ | 3-Fluoro-4,8-dimethyl-1,5-naphthyridine |

Furthermore, multi-component reactions (MCRs) offer an efficient pathway for generating molecular diversity in a single step. mdpi.com A one-pot three-component reaction of a substituted 3-aminopyridine, an aldehyde, and a compound with an active methylene (B1212753) group could potentially be developed for the synthesis of a 3-fluoro-1,5-naphthyridine library. nih.gov

The synthesis of libraries of related heterocyclic systems, such as 1,5-naphthyridin-2(1H)-ones, has been successfully demonstrated. researchgate.net For example, a library of 1,5-naphthyridin-2(1H)-one based 1,2,3-triazole analogues was synthesized through a series of reactions including protection, oxidation, cyclization, and click chemistry. researchgate.net This highlights the potential for applying similar multi-step combinatorial strategies to the 3-fluoro-1,5-naphthyridine scaffold.

Reactivity and Transformational Chemistry of 3 Fluoro 1,5 Naphthyridine

Nucleophilic Substitution Reactions (SNAr) on the Naphthyridine Ring

The fluorine atom at the 3-position of the 1,5-naphthyridine (B1222797) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction driven by the electron-withdrawing nature of both the fluorine atom and the ring nitrogens. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Commonly, these reactions are carried out in the presence of a base, such as cesium carbonate, and at elevated temperatures. nih.gov For instance, treatment with amines can lead to the corresponding 3-amino-1,5-naphthyridine derivatives. nih.gov The substitution of other halogens, as well as triflate and tosyl groups, by nucleophilic amines has also been demonstrated in the broader 1,5-naphthyridine series. nih.gov

In a related context, the bromine atom at other positions on the naphthyridine ring, such as the 2-position, is also a prime site for nucleophilic substitution. The presence of an electron-withdrawing fluorine atom elsewhere in the ring can further activate this position for displacement. Typical nucleophiles used in these reactions include ammonia, amines, alkoxides, thiols, and cyanide.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Naphthyridines

| Starting Material | Reagent | Product | Reference |

| 2-Bromo-3-fluoro-1,8-naphthyridine | Ammonia/Amines | 2-Amino-3-fluoro-1,8-naphthyridines | |

| 2-Bromo-3-fluoro-1,8-naphthyridine | Sodium methoxide | 2-Methoxy-3-fluoro-1,8-naphthyridine | |

| 2-Bromo-3-fluoro-1,8-naphthyridine | Potassium thiolate | 2-Thiolato-3-fluoro-1,8-naphthyridine | |

| 2-Bromo-3-fluoro-1,8-naphthyridine | Potassium cyanide | 2-Cyano-3-fluoro-1,8-naphthyridine | |

| Brominated 1,5-naphthyridine intermediate | Amines/Cs₂CO₃ | Aminated 1,5-naphthyridine derivatives | nih.gov |

Electrophilic Substitution Reactions (SEAr)

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. nih.gov However, under certain conditions, electrophilic substitution can occur. For example, the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride, can introduce a formyl group at the 3-position of the 1,5-naphthyridine ring. evitachem.com The presence of bromine atoms on the naphthyridine ring can also influence its reactivity in electrophilic substitution reactions. cymitquimica.com

N-Alkylation and Other N-Functionalization Pathways

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons and can readily react with electrophiles, leading to N-alkylation, N-acylation, and N-tosylation. nih.gov Alkyl halides are common reagents for N-alkylation, often proceeding through a quaternary salt intermediate, which is then deprotonated by a base like cesium carbonate. nih.gov Reductive alkylation using reagents like formaldehyde (B43269) and sodium cyanoborohydride is another method for N-functionalization. mdpi.com The reactivity of the nitrogen atoms as nucleophiles allows for the modification of the pyridine (B92270) ring with a wide range of electrophilic reagents, including isocyanates, epoxides, and tosyl halides. nih.gov

Side Chain Modification and Derivatization Reactions

Functional groups attached to the 3-fluoro-1,5-naphthyridine core can be chemically modified to create a diverse range of derivatives. For instance, if the fluorine at position 3 is replaced by a bromo group, this 3-bromo-1,5-naphthyridine (B97392) can undergo Sonogashira coupling reactions. nih.gov Additionally, other functional groups on the naphthyridine ring can be transformed. For example, a methyl group can be oxidized to a formyl or carboxyl group. mdpi.com

Oxidative and Reductive Transformations of the Naphthyridine Nucleus

The 1,5-naphthyridine nucleus can undergo both oxidation and reduction reactions. nih.gov Oxidation, often with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of N-oxide derivatives. These N-oxides can alter the solubility and bioactivity of the parent compound.

Reduction of the naphthyridine ring can be achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). This process can reduce the aromatic system to a tetrahydronaphthyridine, which modifies the electronic properties and conformational flexibility of the molecule. vulcanchem.com In some cases, dihydro derivatives can be aromatized to the fully unsaturated naphthyridine using oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com

Advanced Spectroscopic Characterization of 3 Fluoro 1,5 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-fluoro-1,5-naphthyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in determining the number and electronic environment of protons in a molecule. In 3-fluoro-1,5-naphthyridine derivatives, the fluorine atom at the C3 position significantly influences the chemical shifts of adjacent protons due to its strong electron-withdrawing nature. This deshielding effect typically results in downfield shifts for nearby protons.

Furthermore, the coupling between the fluorine-19 nucleus and neighboring protons (J-coupling) provides valuable structural information. For instance, characteristic coupling constants (JH-F) are often observed, which can help in assigning specific proton signals to their positions on the naphthyridine ring. vulcanchem.com In some derivatives, the addition of an acid can lead to protonation of a pyridine (B92270) subunit, causing significant changes in the ¹H NMR spectrum, including the appearance of new signals. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.7 - 8.9 | d | 2.0 - 3.0 |

| H4 | 8.2 - 8.4 | dd | 8.5 - 9.0, 1.0 - 1.5 |

| H6 | 9.0 - 9.2 | d | 4.5 - 5.0 |

| H7 | 7.6 - 7.8 | dd | 8.5 - 9.0, 4.5 - 5.0 |

| H8 | 8.5 - 8.7 | d | 8.5 - 9.0 |

Note: The data in this table is illustrative and can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom at C3 in 3-fluoro-1,5-naphthyridine derivatives causes a significant downfield shift for the C3 carbon resonance, typically observed around 150 ppm. vulcanchem.com The carbon atoms of the naphthyridine ring exhibit distinct chemical shifts, which are influenced by the nitrogen atoms and the fluorine substituent. For the parent 1,5-naphthyridine (B1222797), the chemical shifts are well-documented. chemicalbook.com The introduction of a fluorine atom will perturb these values, providing key data for structural confirmation.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 155 - 158 (d, ¹JC-F ≈ 250 Hz) |

| C4 | 120 - 122 |

| C4a | 138 - 140 |

| C6 | 148 - 150 |

| C7 | 125 - 127 |

| C8 | 135 - 137 |

| C8a | 142 - 144 |

Note: The data in this table is illustrative and can vary based on the specific derivative and solvent used. The C-F coupling constant is a key feature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing parts of a molecule. lcms.cz For 3-fluoro-1,5-naphthyridine derivatives, the ¹⁹F NMR spectrum typically shows a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. Coupling between the fluorine atom and adjacent protons (³JF-H) can lead to splitting of the fluorine signal, providing further structural confirmation. The chemical shift can be influenced by factors such as solvent and the presence of other functional groups. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Coupling Information |

| ¹⁹F | -110 to -130 | Coupled to H2 and H4 |

Note: The data in this table is illustrative and referenced against a standard like CFCl₃. The specific shift can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. For naphthyridine derivatives, fragmentation often involves the cleavage of the heterocyclic rings. In the case of 3-fluoro-1,5-naphthyridine, the fragmentation pattern would be expected to show characteristic losses of fragments such as HCN, F, and parts of the pyridine rings. The fragmentation of similar heterocyclic compounds often shows a parallel to simpler aromatic systems like pyridines. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.com For 3-fluoro-1,5-naphthyridine derivatives, these techniques can confirm the presence of the C-F bond and the aromatic naphthyridine core.

The C-F stretching vibration typically appears in the IR spectrum in the region of 1000-1400 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the naphthyridine ring are expected in the 1400-1650 cm⁻¹ region. up.ac.zagoogle.com Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially for the vibrations of the carbon skeleton. researchgate.net The spectra of related complexes show sharp bands in the 1600 cm⁻¹ region attributed to the C=C stretch. up.ac.za

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C/C=N stretch | 1400 - 1650 | 1400 - 1650 |

| C-F stretch | 1000 - 1400 | 1000 - 1400 |

| Ring bending/deformation | Below 1000 | Below 1000 |

Note: The data in this table is illustrative and can vary based on the specific derivative and its physical state.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search for literature pertaining to the computational and theoretical investigations of 3-Fluoro-1,5-naphthyridine, it has been determined that there is a notable scarcity of published research that directly addresses the specific points outlined in your request.

The available scientific literature and chemical databases contain extensive information on the synthesis, reactivity, and biological applications of the broader 1,5-naphthyridine class of compounds. mdpi.comnih.govmdpi.comekb.eg There are also numerous studies on various substituted naphthyridine isomers, including those with fluorine substitutions at different positions or within more complex derivative structures. acs.orgnih.govmdpi.com Some of these studies include computational work, such as Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) analyses, for other naphthyridine derivatives. a2bchem.comresearchgate.netresearchgate.net

However, specific, in-depth computational studies focusing solely on the electronic structure, reactivity, reaction mechanisms, and predictive modeling of the precise compound "3-Fluoro-1,5-naphthyridine" are not readily found in the public domain. The existing research that mentions fluorinated naphthyridines often does so in the context of their synthesis or as part of a larger library of compounds for biological screening, without detailing the specific theoretical calculations for each individual analogue. acs.orgmdpi.com

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the detailed outline provided, as the foundational research data for "3-Fluoro-1,5-naphthyridine" appears to be largely unpublished or not indexed in accessible scientific databases. Constructing the requested article would require speculative data, which would compromise the scientific accuracy and integrity of the content.

Should you be interested in a broader overview of the computational chemistry of the 1,5-naphthyridine scaffold or its other derivatives for which data is available, please feel free to submit a revised request.

Computational and Theoretical Investigations of 3 Fluoro 1,5 Naphthyridine

Molecular Modeling and Docking Simulations (Non-Clinical Focus)

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of 3-Fluoro-1,5-naphthyridine, might interact with a biological target. These computational techniques are frequently employed in drug discovery to screen virtual libraries of compounds and to understand the structural basis for their activity, guiding the synthesis of more potent and selective molecules.

The 3-fluoro-1,5-naphthyridine scaffold is a key component in a class of novel bacterial topoisomerase inhibitors (NBTIs). acs.orgmdpi.com In these complex molecules, the 3-fluoro-1,5-naphthyridine unit typically serves as the "left-hand side" (LHS) moiety, which is responsible for intercalating into bacterial DNA. acs.org

A prominent example is found in the crystal structure of the Staphylococcus aureus DNA gyrase complexed with the inhibitor AM8191 (PDB ID: 4PLB). rcsb.org The inhibitor AM8191 contains a 3-fluoro-6-methoxy-1,5-naphthyridine group. mdpi.comrcsb.org Molecular docking and subsequent crystallographic analysis reveal that the planar, aromatic 1,5-naphthyridine (B1222797) ring inserts itself between the DNA base pairs at the cleavage site. This intercalation is a critical part of the mechanism of inhibition.

The fluorine atom at the 3-position is a common feature in potent NBTIs. acs.org Computational and structural studies suggest that this substitution enhances inhibitory activity. acs.orgnih.gov The electron-withdrawing nature of fluorine alters the electronic properties of the naphthyridine ring, which can strengthen the interactions with DNA or the surrounding enzyme residues. Docking analyses of various NBTIs have shown that the precise geometry and electronic profile of the LHS, including the presence of the fluorine atom, are crucial for effective binding and enzyme inhibition. nih.gov

The table below summarizes the key components and interactions involved in the binding of 3-fluoro-1,5-naphthyridine-based inhibitors to bacterial topoisomerases.

| Moiety/Group | Target Component | Primary Interaction Type |

| 3-Fluoro-1,5-naphthyridine ring | DNA base pairs (at cleavage site) | π-π stacking (Intercalation) |

| Fluorine atom (at C3) | Local electronic environment | Favorable electrostatic contacts |

| Naphthyridine nitrogen atoms | Enzyme residues / Water molecules | Potential hydrogen bonding |

| Inhibitor linker/RHS | GyrA/ParC enzyme residues (e.g., Asp83) | Hydrogen bonding, Salt bridge |

This interactive table is based on data from studies on novel bacterial topoisomerase inhibitors. acs.orgrcsb.org

Prediction of Spectroscopic Parameters and Conformational Preferences

While extensive experimental spectroscopic data for the parent 3-fluoro-1,5-naphthyridine is not widely published, theoretical methods provide a reliable means to predict these properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are standard practice for forecasting spectroscopic parameters and exploring the conformational landscape of molecules. derpharmachemica.comresearchgate.net

Conformational analysis of the 1,5-naphthyridine ring system confirms its rigid and planar aromatic structure. mdpi.com For 3-fluoro-1,5-naphthyridine, the primary conformational considerations would relate to the rotational barriers of any potential substituents, though the core itself remains flat. The small size of the fluorine atom means it does not introduce significant steric hindrance. Its primary influence is electronic, polarizing the molecular structure.

DFT calculations can be used to predict various spectroscopic data:

Vibrational Frequencies: Theoretical calculations can generate an infrared (IR) spectrum. derpharmachemica.com The predicted frequencies for C-H, C=C, C=N, and C-F stretching and bending vibrations can be correlated with experimental FT-IR data to confirm the molecular structure.

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated with high accuracy. walisongo.ac.id For 3-fluoro-1,5-naphthyridine, predicting the ¹³C NMR spectrum is particularly valuable for assigning carbons near the fluorine atom, which would appear as doublets due to C-F coupling. mdpi.com Similarly, ¹⁹F NMR predictions would yield the characteristic chemical shift for the fluorine environment.

The table below outlines the computational methods used to predict these molecular properties.

| Predicted Parameter | Common Computational Method | Basis Set Example | Relevance |

| Vibrational Frequencies | DFT | B3LYP/6-311++G(d,p) | Assignment of experimental IR/Raman spectra. derpharmachemica.com |

| NMR Chemical Shifts | GIAO-DFT | B3LYP/6-311++G(d,p) | Structural elucidation and confirmation. walisongo.ac.id |

| Conformational Energy | DFT / Ab initio | B3LYP/6-311++G(d,p) | Determination of stable molecular geometries. researchgate.net |

| Electronic Properties | DFT / TD-DFT | B3LYP/6-311++G(d,p) | HOMO-LUMO analysis, UV-Vis spectra prediction. researchgate.net |

This interactive table summarizes standard theoretical methods for predicting spectroscopic and conformational properties.

Advanced Applications of 3 Fluoro 1,5 Naphthyridine in Chemical Sciences

Catalysis and Ligand Design

The bidentate chelating nature of the 1,5-naphthyridine (B1222797) scaffold makes it an effective ligand in transition metal catalysis. The strategic placement of a fluorine atom at the 3-position further tunes its electronic properties, impacting the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes incorporating 1,5-naphthyridine and its derivatives are synthesized to serve as catalysts or functional materials. The synthesis typically involves the reaction of a 1,5-naphthyridine-based ligand with a suitable metal precursor. For instance, ruthenium(II) complexes can be prepared by reacting ligands with precursors like [Ru(tpy)Cl3] or [Ru(bpy-d8)2Cl2]. mdpi.comacs.org Similarly, rhodium(I) complexes with fused naphthyridine-based N-heterocyclic carbene ligands have been synthesized, demonstrating the versatility of the naphthyridine core in ligand design. nih.govresearchgate.netsemanticscholar.org

While specific characterization data for 3-Fluoro-1,5-naphthyridine complexes are not extensively detailed in the reviewed literature, studies on related structures provide insight. For example, dichloridoiridium(III) complexes with ligands such as 3-fluoro-N-methylbenzylamine have been synthesized and characterized using X-ray crystallography and NMR spectroscopy. mdpi.com The characterization of various metal complexes with 1,5-naphthyridine derivatives confirms their ability to form stable coordination compounds, a prerequisite for their use in catalysis. mdpi.commdpi.comnih.gov The electron-withdrawing fluorine atom in the 3-fluoro derivative is expected to influence the metal-ligand bond strength and the redox potential of the metallic center.

Table 1: Examples of Metal Complexes with Naphthyridine-Type Ligands

| Metal Center | Ligand Type | Complex Example | Potential Application | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Bridging 1,5-Naphthyridine | Dinuclear Ru(II) complexes | Photoredox Catalysis | acs.org |

| Rhodium(I) | Fused N-heterocyclic carbene | [Rh(I)-NHC] | Hydroformylation, Hydrosilylation | nih.govsemanticscholar.org |

| Iridium(III) | 2-(pyridin-2-yl)benzo[b] mdpi.comchinesechemsoc.orgnaphthyridine | [Ir(ppy)2(pbn)]+ | Photocatalysis | mdpi.com |

| Nickel(II) | Naphthyridine | Ni(CF3)2(naphthyridine) | Photocatalyzed Radical Trifluoromethylation | rsc.org |

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Rhodium, Iridium, Ruthenium, Copper, Nickel Catalysis)

Naphthyridine-based ligands have been successfully employed in a variety of catalytic processes involving several transition metals. researchgate.net

Rhodium, Iridium, and Ruthenium Catalysis : Ruthenium complexes with chiral diamine ligands have proven effective in the asymmetric hydrogenation of substituted 1,5-naphthyridine derivatives. dicp.ac.cn Iridium complexes are noted for their catalytic activity in perdehydrogenation reactions and other photoredox processes. mdpi.com Ruthenium-catalyzed transfer hydrogenation of 1,5-naphthyridines is also a well-established method for producing tetrahydro-1,5-naphthyridines. mdpi.com Furthermore, ruthenium complexes have been investigated for the carbocycle-selective hydrogenation of fused heteroarenes like 1,5-naphthyridine. acs.orgresearchgate.net Rhodium complexes featuring naphthyridine-derived ligands are active in hydroformylation and hydrosilylation reactions. nih.govsemanticscholar.org

Copper and Nickel Catalysis : Copper-catalyzed reactions utilizing chiral ligands are employed for transformations like asymmetric fluorination. researchgate.net While specific examples using 3-fluoro-1,5-naphthyridine are sparse, the general applicability is evident. Nickel catalysis has seen significant advances with naphthyridine ligands. Notably, ligand-free nickel-catalyzed perfluoroalkylation of arenes and heteroarenes has been developed, and other research has shown that simple naphthyridine ligands can support Ni(III) complexes capable of the trifluoromethylation of arenes under photolytic conditions. rsc.org

Role in Enantioselective Catalysis

The development of chiral ligands is crucial for enantioselective catalysis, and the naphthyridine scaffold serves as a valuable backbone for such designs. The introduction of fluorine can influence the electronic environment of the catalyst's active site, potentially enhancing enantioselectivity.

Chiral ruthenium catalysts have been successfully used for the highly enantioselective hydrogenation of alkyl- and aryl-substituted 1,5-naphthyridine derivatives, yielding chiral 1,2,3,4-tetrahydronaphthyridines with good to excellent enantioselectivity. dicp.ac.cn A landmark achievement is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, which utilized a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. researchgate.netacs.org

The design of chiral N-heterocyclic carbene (NHC) ligands, which can be based on a naphthyridine framework, is another area of active research for asymmetric transformations catalyzed by metals like copper and nickel. chinesechemsoc.orgresearchgate.net These findings underscore the potential of fluorinated naphthyridine derivatives to act as or be incorporated into chiral ligands that fine-tune the steric and electronic properties of metal catalysts to achieve high levels of asymmetric induction.

Materials Science and Organic Electronic Systems

The rigid, electron-deficient structure of the 1,5-naphthyridine ring system makes it an attractive component for organic electronic materials. The incorporation of a fluorine atom can enhance properties such as electron affinity and material stability, which are critical for applications in electronic devices.

Integration into Advanced Organic Electronic Materials

Compounds based on the 1,5-naphthyridine core are being developed as organic semiconducting (OSC) materials for use in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. google.com The electron-deficient nature of the naphthyridine unit makes it suitable as an n-type (electron-transporting) material. mdpi.com The introduction of substituents, including fluorine, is a key strategy to modify the material's solubility, morphology, and electrical properties, which in turn affects device performance. google.com

Computational studies on 4,8-substituted-1,5-naphthyridines suggest they are promising candidates for electron transport and hole-injecting materials. mdpi.com While much of the existing research focuses on other isomers like 1,8-naphthyridine (B1210474), the principles apply broadly. Oligomers based on naphthyridine show high thermal stability and reversible electrochemical reduction, making them suitable for electronic applications. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs)

The 1,5-naphthyridine scaffold has been integrated into materials for Organic Light-Emitting Diodes (OLEDs), particularly in the design of emitters and host materials. researchgate.netgoogle.com Naphthyridine derivatives are of interest for developing blue-emitting materials and electron transport layers. mdpi.com

In the field of Thermally Activated Delayed Fluorescence (TADF), which enables highly efficient OLEDs, donor-acceptor molecules are key. The electron-deficient 1,5-naphthyridine unit can serve as the acceptor core. Research on related naphthyridine-based TADF emitters has shown that their molecular orientation can be optimized to enhance the power efficiency of OLEDs. researchgate.net Oligomers of 1,8-naphthyridine have been examined in non-doped OLEDs, demonstrating high fluorescence quantum yields and achieving blue, green, and yellow emission. researchgate.net The fluorination of such scaffolds is a known strategy to tune emission color and improve device stability and efficiency.

Table 2: Performance of Naphthyridine-Based OLEDs

| Naphthyridine Derivative Type | Device Role | Emission Color | Reported Performance Metric | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine Oligomers | Emitter | Yellow to White-Pink | Brightness: 400 cd/m² at 4 V | researchgate.net |

| Naphthyridine-Phenothiazine (TADF) | Emitter | - | High External Quantum Efficiency (EQE) | researchgate.net |

| 4,8-Substituted 1,5-Naphthyridines | Emitter/ETL (Computational) | Blue/Blue-Green | - | mdpi.com |

Use in Dye-Sensitized Solar Cells

While direct studies focusing exclusively on 3-fluoro-1,5-naphthyridine in dye-sensitized solar cells (DSSCs) are not extensively documented, the broader class of 1,5-naphthyridine derivatives is recognized for its potential in organic electronic devices, including solar cells. google.commdpi.com The core structure is a component in the design of organic semiconducting materials that are applicable to DSSCs and perovskite-based solar cells. google.com

Development of Semiconducting Polymers

The 1,5-naphthyridine moiety is a key component in the development of novel organic semiconductors, particularly n-type materials which are essential for creating efficient organic electronic devices like organic field-effect transistors (OFETs). google.comrsc.org The 1,5-naphthyridine-2,6-dione (NTD) unit, a bis-lactam building block, has proven to be a versatile scaffold for creating high-performance semiconductors. rsc.orgrsc.org

Research has focused on synthesizing small molecules and polymers based on the 2,6-disubstituted- researchgate.netresearchgate.netnaphthyridine core for use in OFETs. google.com By attaching various aromatic groups and electron-withdrawing units, such as dicyanovinyl, to the NTD core, researchers have successfully created n-type semiconductors. rsc.orgrsc.org The choice of bridging aromatic groups, such as thiophene (B33073) or benzene, allows for precise control over the material's electrical properties. rsc.orgrsc.org

For instance, a small molecule named NTDT-DCV, which features a thiophene bridge, exhibited a high electron mobility, attributed to its planar structure and low reorganization energy. rsc.orgrsc.org The performance of these materials demonstrates the potential of the 1,5-naphthyridine core in advanced electronics. The introduction of a fluorine atom is a well-established method for modulating the electronic properties of organic semiconductors, and its application to these systems could lead to further performance enhancements.

| Compound | Bridging Group | Charge Carrier Type | Maximum Mobility (cm²/V·s) | Device | Reference |

|---|---|---|---|---|---|

| NTDT-DCV | Thiophene | n-type | 0.14 | OFET | rsc.orgrsc.org |

| C8-NTDN1 | Naphthalene | p-type | 0.38 | OFET | dntb.gov.ua |

| NTD-pCz | Phenyl-Carbazole | p-type | 0.11 | OFET | researchgate.net |

| C8-NTDT | Thiophene | p-type | 1.29 | OFET | rsc.orgresearchgate.net |

Supramolecular Chemistry and Host-Guest Systems

The naphthyridine framework is a valuable scaffold in supramolecular chemistry. mdpi.comresearchgate.net The nitrogen atoms within the fused pyridine (B92270) rings act as hydrogen bond acceptors, enabling the creation of complex, non-covalently bonded architectures. These structures are central to the fields of molecular recognition and self-assembly.

Design of Molecular Tweezers and Selective Receptors

Naphthyridine derivatives are employed as foundational units in the design of molecular tweezers and other selective receptors. researchgate.netresearchgate.net These synthetic hosts are engineered to bind specific guest molecules with high affinity and selectivity. The rigid structure of the naphthyridine core provides a pre-organized binding cleft, reducing the entropic penalty of guest binding.

For example, receptors incorporating naphthyridine moieties have been designed to recognize and bind biotin (B1667282) analogues. mdpi.com The binding strength is significantly influenced by hydrogen bond interactions between the host's N-H groups and the guest molecule, with the naphthyridine nitrogens playing a crucial role in stabilizing the resulting complex. mdpi.com The ability to functionalize the naphthyridine ring, including through fluorination, offers a pathway to fine-tune the electronic and steric properties of the receptor, potentially enhancing its selectivity for a target guest.

Self-Assembly Processes and Host-Guest Recognition

The principles of host-guest recognition using naphthyridine derivatives extend to their use in self-assembly processes. researchgate.netresearchgate.net The directional nature of the hydrogen bonds that the naphthyridine nitrogens can form makes them excellent candidates for programming the assembly of molecules into larger, ordered structures. While much of the foundational work has been done with the 1,8-naphthyridine isomer, the fundamental concepts are applicable to the 1,5-naphthyridine system as well. acs.org

The interaction between a host containing naphthyridine units and a suitable guest molecule can trigger conformational changes and drive the formation of supramolecular polymers or discrete assemblies. This host-guest chemistry is critical for developing responsive materials, molecular sensors, and systems that mimic biological recognition events. mdpi.com The study of these interactions, often through techniques like 1H-NMR titration, allows for the quantification of binding affinities and provides insight into the forces driving the self-assembly process. mdpi.com

Mechanistic Insights into the Biological Activity of 3 Fluoro 1,5 Naphthyridine Derivatives

Enzyme and Receptor Interaction Profiling

The therapeutic potential of 3-fluoro-1,5-naphthyridine derivatives is often linked to their ability to selectively bind and modulate the function of specific enzymes and receptors.

The 1,5-naphthyridine (B1222797) core serves as a versatile scaffold for designing inhibitors that target the active sites of various enzymes crucial for cell function and survival.

DNA Topoisomerase: Derivatives of 1,5-naphthyridine have been identified as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comsemanticscholar.org These enzymes are essential for managing DNA topology during replication. nih.gov The inhibitory action involves binding to the enzyme-DNA complex, which obstructs the DNA replication process and leads to bacterial cell death. semanticscholar.orgnih.gov For instance, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives have been found to be dual inhibitors of both DNA gyrase and topoisomerase IV, showing broad antibacterial activity. mdpi.com The planar naphthyridine structure is crucial for these interactions, which can be further enhanced by specific substitutions. encyclopedia.pubnih.gov Fused 1,5-naphthyridine derivatives, such as benzo[b] mdpi.comnih.govnaphthyridines, have also demonstrated the ability to inhibit human topoisomerase I by binding with calf thymus DNA. encyclopedia.pub

Phosphatidylinositol-4-kinase (PI4K): The 1,5-naphthyridine scaffold is a key feature in a class of potent inhibitors targeting PI4K, an enzyme involved in critical lipid signaling pathways. nih.govresearchgate.netwipo.int In the context of malaria, 2,8-disubstituted-1,5-naphthyridine derivatives have been extensively studied as inhibitors of Plasmodium falciparum PI4K (PfPI4K). nih.govresearchgate.netresearchgate.net Docking studies predict that these inhibitors bind within the ATP-binding site of the kinase. Specifically, the N5 nitrogen of the naphthyridine ring is predicted to form a hydrogen bond with the backbone amide of Valine-1357 in the kinase hinge region. researchgate.net This interaction prevents the natural substrate, ATP, from binding, thereby inhibiting kinase activity.

c-Met Kinase: The c-Met receptor tyrosine kinase is a significant target in oncology. Guided by a "scaffold hopping" strategy based on the known c-Met inhibitor MK-2461, novel 1,5-naphthyridine derivatives have been designed and synthesized as potential c-Met kinase inhibitors. nih.govnih.gov Although studies suggest that the isomeric 1,6-naphthyridine (B1220473) core might be more promising for c-Met inhibition, the 1,5-naphthyridine derivatives still provide a basis for developing ATP-competitive inhibitors. nih.govnih.gov Molecular docking simulations indicate that these compounds can fit into the ATP binding site, with substituents forming hydrophobic interactions with key amino acid residues like TRY-1159 and LSY-1611. mdpi.com

Table 1: Examples of 1,5-Naphthyridine Derivatives and their Enzyme Inhibition

| Derivative Class | Target Enzyme | Organism/Disease | Key Finding | Citation |

| 3-Fluoro-6-methoxy-1,5-naphthyridines | DNA gyrase & Topoisomerase IV | Bacteria | Dual inhibitors with broad antibacterial activity. | mdpi.com |

| 2,8-Disubstituted-1,5-naphthyridines | Phosphatidylinositol-4-kinase (PI4K) | Plasmodium falciparum (Malaria) | Potent inhibitors targeting the ATP-binding site. | nih.govresearchgate.netresearchgate.net |

| Benzo[b] mdpi.comnih.govnaphthyridines | Topoisomerase I | Human (Cancer) | Inhibits enzyme activity at 100 μM. | encyclopedia.pub |

| Substituted 1,5-naphthyridines | c-Met Kinase | Human (Cancer) | Designed as potential ATP-competitive inhibitors. | nih.govnih.gov |

Beyond enzyme inhibition, 1,5-naphthyridine derivatives have been developed as potent and selective ligands for cellular receptors. A notable example is their activity as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov Optimization of initial screening hits led to the development of 1,5-naphthyridine derivatives that potently inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range. nih.gov X-ray crystallography of a potent inhibitor in complex with human ALK5 confirmed that the compound binds in the ATP-binding pocket, validating the binding mode proposed by docking studies. nih.gov This demonstrates the potential of the 1,5-naphthyridine scaffold in designing selective receptor antagonists for therapeutic intervention in diseases driven by TGF-β signaling.

Molecular Basis of Enzyme Inhibition (e.g., DNA Topoisomerase, Phosphatidylinositol-4-kinase, c-Met Kinase)

DNA/RNA Interaction Mechanisms

The planar aromatic structure of the 1,5-naphthyridine nucleus makes it an ideal candidate for interacting directly with nucleic acids, a mechanism that underpins the cytotoxic and antimicrobial properties of some of these compounds.

The flat, electron-deficient surface of the naphthyridine ring system allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This mode of binding is characteristic of many fused tetracyclic systems related to 1,5-naphthyridines, which are known to bind to the Topoisomerase I-DNA cleavage complex or intercalate into the DNA helix. nih.gov This intercalation distorts the helical structure of DNA, creating a physical barrier that can impede the function of DNA-processing enzymes. Furthermore, derivatives can be designed to bind to the minor groove of DNA, where substituents on the naphthyridine ring can form specific hydrogen bonds and van der Waals contacts with the edges of the base pairs, sometimes showing sequence selectivity. a2bchem.com